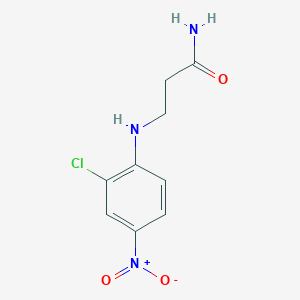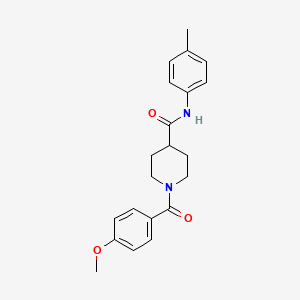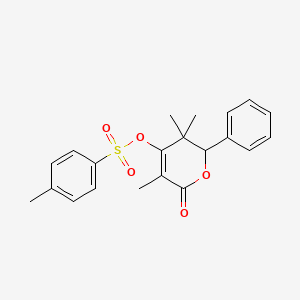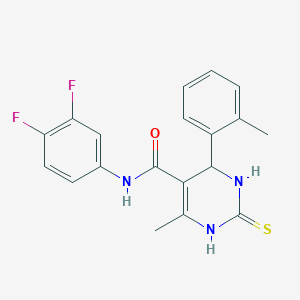![molecular formula C25H31N3O3 B3992854 2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide](/img/structure/B3992854.png)
2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide
Overview
Description
2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide is a complex organic compound that features an indole ring, an acetamido group, and a phenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide typically involves multiple steps. One common approach is to start with the indole derivative, which is then subjected to acylation to introduce the acetamido group. The phenoxyethyl side chain is introduced through a nucleophilic substitution reaction. The final product is purified using techniques such as column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenoxyethyl side chain can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenoxyethyl side chain can influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: A similar compound with a benzoxazolone moiety instead of the phenoxyethyl side chain.
Sodium 2-acetamido-3-(1H-indol-3-yl)propanoate: A related compound with a sodium salt form.
Uniqueness
2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide is unique due to its combination of an indole ring, acetamido group, and phenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-16(2)20-10-9-17(3)13-24(20)31-12-11-26-25(30)23(28-18(4)29)14-19-15-27-22-8-6-5-7-21(19)22/h5-10,13,15-16,23,27H,11-12,14H2,1-4H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAITHGIZYENCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3992798.png)
![7-(4-chlorophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3992808.png)
![N-{2-[1-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B3992815.png)
![4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]amino}-5-nitrophthalonitrile](/img/structure/B3992816.png)

![methyl 6-amino-5-cyano-4-{5-[(4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B3992821.png)
![1-(2-chloro-4-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B3992824.png)
![1-(naphthalen-1-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B3992826.png)
METHANONE](/img/structure/B3992828.png)
![ethyl oxo{[(1-phenylcyclopentyl)methyl]amino}acetate](/img/structure/B3992829.png)



![ethyl 1-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B3992842.png)
